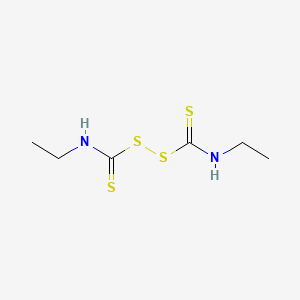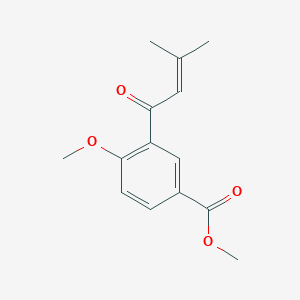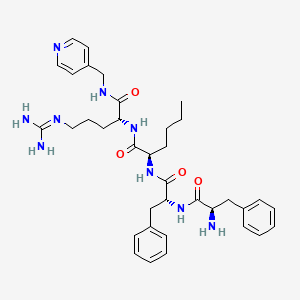
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
CR665 has been extensively studied for its analgesic properties. It has shown efficacy in reducing visceral pain without causing central nervous system side effects such as sedation, respiratory depression, or euphoria. This makes it a promising candidate for the treatment of chronic pain conditions .
In addition to its analgesic properties, CR665 has demonstrated anti-inflammatory effects in preclinical studies. It is being investigated for its potential use in treating inflammatory conditions and other pain-related disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CR665 involves the assembly of a tetrapeptide sequence using solid-phase peptide synthesis (SPPS). The sequence includes D-phenylalanine, D-phenylalanine, D-norleucine, and D-arginine, followed by the attachment of a picolylamine group at the C-terminus. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of CR665 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to facilitate the production of CR665 .
Analyse Des Réactions Chimiques
Types of Reactions
CR665 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not undergo significant chemical transformations under physiological conditions, which contributes to its stability and efficacy as a therapeutic agent .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.
Major Products Formed
The major product formed during the synthesis of CR665 is the tetrapeptide itself. No significant by-products are reported under optimized reaction conditions .
Mécanisme D'action
CR665 exerts its effects by selectively binding to kappa-opioid receptors located on peripheral nerves. This binding inhibits the release of neurotransmitters involved in pain signaling, thereby reducing pain perception. Unlike traditional opioids, CR665 does not cross the blood-brain barrier, which minimizes the risk of central nervous system side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difelikefalin (CR845): Another peripherally restricted kappa-opioid receptor agonist with similar analgesic properties.
Nalfurafine: A kappa-opioid receptor agonist used in the treatment of pruritus.
Uniqueness of CR665
CR665 is unique in its high selectivity for peripheral kappa-opioid receptors and its minimal central nervous system penetration. This selectivity reduces the risk of side effects such as sedation and respiratory depression, making it a safer alternative to traditional opioids .
Propriétés
| CR665 was highly selective for the peripheral kappa opioid receptor. It is intrinsically poor at penetrating the blood-brain barrier, which decreases the likelihood of CNS-mediated side effects. By acting with unprecedented selectivity at pain relieving receptors on peripheral nerves, and avoiding receptors in the central nervous system and gastrointestinal tract, CR665 has the potential to provide pain relief with minimal side effects. | |
Numéro CAS |
228546-92-7 |
Formule moléculaire |
C36H49N9O4 |
Poids moléculaire |
671.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide |
InChI |
InChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1 |
Clé InChI |
DBOGGOVKHSCMNB-OMRVPHBLSA-N |
SMILES isomérique |
CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N |
SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |
SMILES canonique |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |
Autres numéros CAS |
228546-92-7 |
Séquence |
FFXR |
Synonymes |
CR665 D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)- FE 200665 FE200665 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



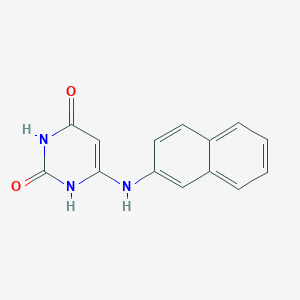
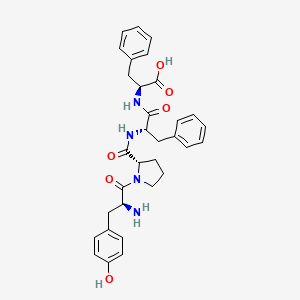


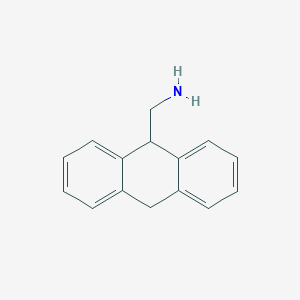
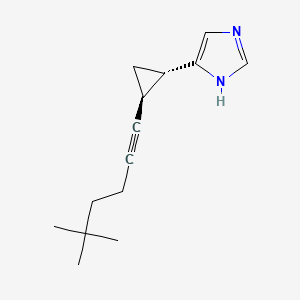

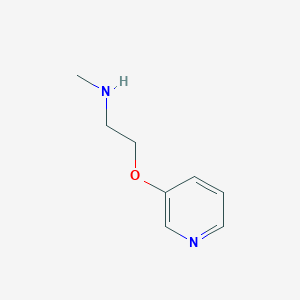

![3-Chloro-4-(2-Methylamino-Imidazol-1-Ylmethyl)-Thiophene-2-Carboxylic Acid [4-Chloro-2-(5-Chloro-Pyridin-2-Ylcarbamoyl)-6-Methoxy-Phenyl]-Amide](/img/structure/B3062353.png)

